1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane
Overview
Description
1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane is a synthetic organic compound known for its unique structure and properties. It belongs to the class of macrocyclic compounds, specifically a hexaazamacrocycle, characterized by a large ring containing multiple nitrogen atoms. This compound is of significant interest in various fields of chemistry and materials science due to its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane typically involves the cyclization of linear precursors containing nitrogen atoms. One common method includes the reaction of hexamethylenetetramine with formaldehyde and a suitable amine under acidic conditions. The reaction proceeds through a series of condensation steps, leading to the formation of the macrocyclic ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions, particularly transition metals.
Substitution Reactions: The nitrogen atoms in the macrocycle can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.
Common Reagents and Conditions:
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Metal Complexes: Coordination compounds with metals like copper, nickel, or cobalt.
Substituted Derivatives: Compounds with various functional groups attached to the nitrogen atoms.
Oxidized/Reduced Forms: Variants of the macrocycle with altered oxidation states.
Scientific Research Applications
1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: Investigated for its potential to bind and transport metal ions in biological systems.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent due to its ability to form stable complexes with biologically relevant metals.
Industry: Utilized in the development of sensors and separation technologies for metal ions.
Mechanism of Action
The mechanism by which 1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as electron donors, coordinating with metal ions to form stable chelates. This interaction can influence the reactivity and properties of the metal ions, making the compound useful in various catalytic and separation processes.
Comparison with Similar Compounds
Cyclam (1,4,8,11-Tetraazacyclotetradecane): A smaller macrocycle with four nitrogen atoms.
Cyclen (1,4,7,10-Tetraazacyclododecane): Another smaller macrocycle with four nitrogen atoms.
1,4,7,10,13,16-Hexaazacyclooctadecane: The non-methylated version of the compound.
Uniqueness: 1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane is unique due to its six nitrogen atoms and the presence of methyl groups, which enhance its solubility and stability. This makes it particularly effective in forming stable complexes with a wide range of metal ions, distinguishing it from other macrocyclic compounds.
Properties
IUPAC Name |
1,4,7,10,13,16-hexamethyl-1,4,7,10,13,16-hexazacyclooctadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42N6/c1-19-7-9-20(2)11-13-22(4)15-17-24(6)18-16-23(5)14-12-21(3)10-8-19/h7-18H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXKXUJAIKWPHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CCN(CCN(CCN(CCN(CC1)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403287 | |
Record name | Hexamethylhexacyclen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79676-97-4 | |
Record name | Hexamethylhexacyclen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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